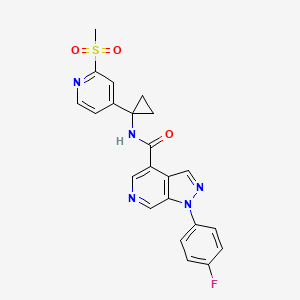

CCR1 antagonist 8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

BI 639667 est un antagoniste puissant et sélectif du récepteur de chimiokine CCR1 humain. Ce composé a été testé dans des milieux de sang total, mais pas dans des modèles de maladies in vivo en raison de la faible réactivité croisée chez les rongeurs . Il présente de bonnes propriétés physicochimiques et pharmacocinétiques, avec une demi-vie humaine estimée à 9-12 heures . Le composé a été initialement développé par Boehringer Ingelheim .

Méthodes De Préparation

La voie de synthèse implique la préparation du noyau d'azaindazole suivie d'une fonctionnalisation pour introduire les substituants nécessaires . Le composé est synthétisé par une série de réactions, notamment la cyclisation, la sulfonation et l'amidation . Les méthodes de production industrielle impliquent l'optimisation de ces réactions pour atteindre un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

BI 639667 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels du composé.

Substitution : Le composé peut subir des réactions de substitution où des substituants spécifiques sont remplacés par d'autres.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications De Recherche Scientifique

Central Nervous System Disorders

Research indicates that CCR1 antagonists can mitigate neuroinflammation associated with conditions such as stroke and multiple sclerosis. For instance, studies have shown that the selective CCR1 antagonist BX471 (related to CCR1 antagonist 8) can reduce brain edema and improve neurobehavioral functions post-intracerebral hemorrhage by inhibiting neuroinflammatory pathways . Additionally, in models of MPTP-induced nigrostriatal degeneration, BX471 administration resulted in reduced behavioral deficits and protection against neuronal loss .

Rheumatoid Arthritis

This compound has demonstrated efficacy in blocking monocyte migration induced by inflammatory mediators such as CCL5/RANTES. In vitro studies revealed that both anti-CCR1 antibodies and small molecule antagonists significantly inhibited the migration of rheumatoid arthritis monocytes towards inflammatory stimuli . This suggests a promising application for managing rheumatoid arthritis through targeted inhibition of CCR1.

Neuropathic Pain

Recent pharmacological studies suggest that CCR1 signaling plays a crucial role in the development and persistence of neuropathic pain. The involvement of endogenous ligands for CCR1 indicates that antagonism could provide relief from pain associated with neuropathic conditions .

Table 1: Summary of Preclinical Studies on CCR1 Antagonist Applications

Table 2: Efficacy of this compound in Various Conditions

| Condition | Mechanism of Action | Efficacy Observed |

|---|---|---|

| Central Nervous System Disorders | Inhibition of neuroinflammation | Significant reduction in symptoms |

| Rheumatoid Arthritis | Blockade of monocyte recruitment | Marked decrease in inflammatory response |

| Neuropathic Pain | Modulation of pain pathways | Alleviation of pain symptoms |

Case Study 1: Neuroprotective Effects in Stroke

A study investigated the effects of BX471 on mice subjected to intracerebral hemorrhage. The administration of BX471 significantly reduced neuroinflammation markers and improved functional recovery compared to control groups, highlighting its potential as a therapeutic agent for stroke patients .

Case Study 2: Inhibition of Monocyte Migration

In a clinical model simulating rheumatoid arthritis, treatment with CCR1 antagonist demonstrated a significant reduction in the migration of inflammatory monocytes to synovial tissue, suggesting a potential pathway for reducing joint inflammation and damage .

Mécanisme D'action

BI 639667 exerts its effects by selectively binding to the chemokine receptor CCR1, thereby blocking the interactions between CCR1 and its chemokine ligands . This inhibition prevents the chemotaxis of monocytes, macrophages, and T-helper 1 cells to inflamed tissues, reducing chronic inflammation associated with autoimmune diseases . The molecular targets involved include the chemokine receptor CCR1 and its ligands, such as MIP-1 alpha (CCL3), MCP3 (CCL7), and RANTES (CCL5) .

Comparaison Avec Des Composés Similaires

BI 639667 est comparé à d'autres antagonistes de CCR1, tels que BI 9667 et BI 9307 . Alors que BI 639667 présente une bonne sélectivité et une bonne puissance, BI 9667 et BI 9307 ont des affinités de liaison et des propriétés pharmacocinétiques différentes . BI 639667 est unique par sa forte sélectivité pour CCR1 et son profil pharmacocinétique favorable .

Des composés similaires comprennent :

Activité Biologique

C-C chemokine receptor type 1 (CCR1) is a G protein-coupled receptor that plays a significant role in immune response and inflammation. CCR1 antagonists have been explored for their therapeutic potential in various conditions, including autoimmune diseases, neurodegenerative disorders, and cancer. This article focuses on the biological activity of CCR1 antagonist 8, also known as BX471, highlighting its mechanisms of action, efficacy in preclinical studies, and implications for clinical applications.

CCR1 antagonists, including BX471, inhibit the binding of chemokines such as CCL3 (MIP-1α) to the CCR1 receptor, thereby blocking downstream signaling pathways that lead to leukocyte migration and activation. This inhibition can reduce inflammation and tissue damage associated with various diseases.

Table 1: Summary of Key Findings on this compound

Case Study 1: Rabbit Disc Degeneration

In a study examining the effects of this compound on disc degeneration, rabbits treated with the antagonist showed significantly better MRI grades at six weeks post-treatment compared to those treated with a CCR2 antagonist. Additionally, gene expression analysis indicated a reduction in inflammatory markers and an increase in collagen type II production, suggesting enhanced disc matrix integrity due to CCR1 antagonism .

Case Study 2: Neuroprotection in Parkinson’s Disease

In a mouse model of Parkinson's disease induced by MPTP, BX471 administration led to a significant reduction in behavioral deficits and protected against the loss of TH-positive neurons. The treatment also downregulated pro-inflammatory cytokines and reduced T cell infiltration into the brain, indicating a neuroprotective effect mediated through CCR1 blockade .

Clinical Implications

The promising results from preclinical studies suggest that CCR1 antagonists like BX471 may offer therapeutic benefits in treating conditions characterized by chronic inflammation and immune dysregulation. Clinical trials have indicated that CCR1 antagonists are generally safe and well-tolerated, showing potential efficacy in conditions such as rheumatoid arthritis and multiple sclerosis .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(2-methylsulfonylpyridin-4-yl)cyclopropyl]pyrazolo[3,4-c]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O3S/c1-32(30,31)20-10-14(6-9-25-20)22(7-8-22)27-21(29)18-11-24-13-19-17(18)12-26-28(19)16-4-2-15(23)3-5-16/h2-6,9-13H,7-8H2,1H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQATVYJKMMHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=C1)C2(CC2)NC(=O)C3=CN=CC4=C3C=NN4C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.